molecular formula C4H2N2OS B13081763 4-Hydroxy-1,3-thiazole-5-carbonitrile

4-Hydroxy-1,3-thiazole-5-carbonitrile

Cat. No.: B13081763
M. Wt: 126.14 g/mol
InChI Key: VPDVCUYHEAPKLO-UHFFFAOYSA-N
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Description

4-Hydroxy-1,3-thiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole ring substituted with a hydroxyl (-OH) group at position 4 and a carbonitrile (-CN) group at position 3.

Properties

Molecular Formula

C4H2N2OS

Molecular Weight

126.14 g/mol

IUPAC Name

4-hydroxy-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C4H2N2OS/c5-1-3-4(7)6-2-8-3/h2,7H

InChI Key

VPDVCUYHEAPKLO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,3-thiazole-5-carbonitrile typically involves the reaction of thiobenzamide with monobromomalonamide in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in absolute ethanol for several hours . This method allows for the efficient construction of the thiazole ring with the desired substituents.

Industrial Production Methods: While specific industrial production methods for 4-Hydroxy-1,3-thiazole-5-carbonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Cyclization Reactions

4-Hydroxy-1,3-thiazole-5-carbonitrile serves as a precursor in cyclization reactions to form fused or polycyclic systems. For example:

  • Thermolysis : Heating the compound at 170°C in acetonitrile leads to ring contraction, forming pyrazolo[3,4-d]thiazole derivatives with yields exceeding 94% .

  • Acid-Catalyzed Cyclization : Treatment with concentrated H₂SO₄ facilitates intramolecular cyclization to generate trithiazepines (e.g., compound 9a ) in yields up to 47% .

Key Data:

Reaction TypeConditionsProductYieldSource
Thermolysis170°C, MeCNPyrazolo[3,4-d]thiazole derivatives94–100%
Acid CyclizationH₂SO₄, 20°CTrithiazepines≤47%

Nucleophilic Substitution

The cyano group at position 5 undergoes nucleophilic substitution under basic conditions:

  • Amination : Reaction with dialkylamines (e.g., diethylamine) replaces the cyano group with amino functionalities, yielding disulfide intermediates (e.g., 8a ) .

  • Thiol Exchange : Interaction with thioacetamide in HCl/methanol produces 4-hydroxythiobenzamide derivatives .

Key Data:

SubstrateReagentProductYieldSource
Cyano groupDiethylamineDisulfide intermediates74–85%
Cyano groupThioacetamide/HCl4-Hydroxythiobenzamide71.5%

Oxidation and Reduction

The hydroxyl and cyano groups participate in redox reactions:

  • Oxidation : Using KMnO₄ converts the hydroxyl group to a carbonyl, forming 4-oxo-1,3-thiazole-5-carbonitrile.

  • Reduction : LiAlH₄ reduces the cyano group to an amine, yielding 4-hydroxy-1,3-thiazole-5-methanol.

Key Data:

| Reaction Type | Reag

Scientific Research Applications

Anticancer Activity

4-Hydroxy-1,3-thiazole-5-carbonitrile has been investigated for its potential anticancer properties. Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole structures have shown promising results against human glioblastoma and melanoma cells, with some exhibiting IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of tubulin polymerization and interference with cell cycle progression.

Anticonvulsant Properties

Research has highlighted the anticonvulsant activity of thiazole derivatives, including 4-hydroxy-1,3-thiazole-5-carbonitrile. Several studies have demonstrated that these compounds can effectively reduce seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies report that thiazole derivatives exhibit antibacterial and antifungal activities against a range of pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of different substituents on the thiazole ring significantly influences the antimicrobial potency of these compounds.

Mechanistic Insights

The biological activities of 4-hydroxy-1,3-thiazole-5-carbonitrile can be attributed to its ability to interact with specific molecular targets. For instance:

  • TRPM8 Channel Modulation : Thiazole derivatives have been identified as antagonists of the TRPM8 ion channel, which plays a crucial role in pain sensation and thermoregulation. This modulation can lead to therapeutic effects in conditions such as neuropathic pain and inflammation .
  • Inhibition of Tumor Growth : The anticancer effects are often linked to the compound's ability to induce apoptosis in cancer cells and inhibit angiogenesis—a critical process for tumor growth and metastasis .

Synthesis and Derivatives

The synthesis of 4-hydroxy-1,3-thiazole-5-carbonitrile typically involves multi-step organic reactions, allowing for the introduction of various functional groups that enhance its biological activity. Recent advancements in synthetic methodologies have facilitated the development of novel thiazole derivatives with improved pharmacological profiles .

Cancer Treatment

A study focused on a series of thiazole derivatives demonstrated that certain modifications resulted in compounds with enhanced selectivity towards cancer cells while sparing normal cells. For example, a derivative with a methoxy group exhibited significantly higher cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics .

Neurological Disorders

In another case study involving animal models of epilepsy, thiazole derivatives were shown to reduce seizure frequency without significant side effects commonly associated with traditional anticonvulsants . This indicates a promising avenue for developing safer therapeutic options for epilepsy.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,3-thiazole-5-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions are mediated through the binding of the thiazole ring to specific receptors or enzymes, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents significantly influence the physical and chemical behavior of thiazole carbonitriles. Key comparisons include:

4-Chloro-1,3-thiazole-5-carbonitrile (C₄HClN₂S)
  • Substituents : Chlorine (position 4), carbonitrile (position 5).
  • Key Features : The electron-withdrawing chlorine atom enhances electrophilic reactivity, making it a candidate for nucleophilic substitution reactions. This contrasts with the hydroxy group in the target compound, which may participate in hydrogen bonding or act as a weak acid .
1,3-Thiazole-4-carbonitrile (C₄H₂N₂S)
  • Substituents : Carbonitrile (position 4).
  • Key Features : The nitrile group at position 4 creates distinct dipole moments and crystal packing via C–H⋯N hydrogen bonds and π–π stacking interactions. Compared to the target compound’s nitrile at position 5, this positional difference alters molecular symmetry and intermolecular forces .
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
  • Substituents : Chlorine (position 3), p-tolyl (position 4), carbonitrile (position 5).
  • This contrasts with the hydroxy group’s role in increasing polarity .

Biological Activity

4-Hydroxy-1,3-thiazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer properties, and the mechanisms underlying these effects. Additionally, it compares the compound to similar thiazole derivatives and presents relevant case studies and research findings.

Chemical Structure and Properties

The structure of 4-Hydroxy-1,3-thiazole-5-carbonitrile features a thiazole ring with a hydroxyl group and a nitrile group. This unique combination of functional groups contributes to its distinct reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity
4-Hydroxy-1,3-thiazole-5-carbonitrile exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains and fungi:

  • Bacterial Activity : It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate significant potency compared to standard antibiotics .
  • Fungal Activity : The compound also shows antifungal activity against species like Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents .

2. Anticancer Properties
Research indicates that 4-Hydroxy-1,3-thiazole-5-carbonitrile may possess anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines:

  • Cell Line Studies : In vitro studies have reported that the compound inhibits growth in several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values suggesting effective cytotoxicity .
  • Mechanism of Action : The anticancer activity is believed to involve the inhibition of specific enzymes and pathways critical for cell survival and proliferation. The compound may induce apoptosis in cancer cells, disrupting their normal cell cycle progression .

The biological activity of 4-Hydroxy-1,3-thiazole-5-carbonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, leading to decreased cellular viability in pathogens and cancer cells .
  • Membrane Disruption : It is suggested that the compound can disrupt cell membrane integrity, which is critical for maintaining cellular homeostasis in both microbial and cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Hydroxy-1,3-thiazole-5-carbonitrile, a comparison with related thiazole derivatives reveals its distinct advantages:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
2-AminothiazoleModerateLowBasic amine group
4-Methyl-1,3-thiazole-5-carboxylic acidHighModerateCarboxylic acid group
Thiazole-4-carboxamideModerateHighAmide functionality
4-Hydroxy-1,3-thiazole-5-carbonitrile HighHighHydroxyl and nitrile groups

Case Studies and Research Findings

Several studies have highlighted the biological activities of 4-Hydroxy-1,3-thiazole-5-carbonitrile:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against multiple bacterial strains using the tube dilution method. Results indicated potent activity against Bacillus subtilis with MIC values significantly lower than those of conventional antibiotics .
  • Cytotoxicity Assessment : In a comparative study with other thiazole derivatives, 4-Hydroxy-1,3-thiazole-5-carbonitrile showed superior cytotoxicity against HepG2 cells compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-Hydroxy-1,3-thiazole-5-carbonitrile?

  • Methodological Answer : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for synthesizing thiazole-carbonitrile derivatives. For example, dissolve precursors in a THF/water mixture (1:1), add CuSO₄ (0.2 equiv) and sodium ascorbate (1.0 equiv) as catalysts, and stir at 50°C for 16 hours. Purify via flash chromatography using gradient elution (cyclohexane/ethyl acetate). This method ensures regioselectivity and moderate yields (~66%) for nitrile-containing heterocycles .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Analyze single crystals to determine hydrogen bonding (C–H⋯N) and π–π stacking interactions. For thiazole derivatives, lattice parameters and space group symmetry (e.g., monoclinic systems) are critical .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR (400 MHz and 100 MHz, respectively) in DMSO-d₆. Key signals include δ ~14.28 ppm (s, 1H, NH) and nitrile carbon signals at ~112–119 ppm .
  • IR Spectroscopy : Identify nitrile stretches near 2230–2242 cm⁻¹ and hydroxyl groups at ~3150–3285 cm⁻¹ .

Q. What purification strategies are recommended for isolating 4-Hydroxy-1,3-thiazole-5-carbonitrile?

  • Methodological Answer : After synthesis, perform liquid-liquid extraction with methylene chloride, wash with brine, and dry over Na₂SO₄. Use flash chromatography (silica gel) with gradient elution (0–100% ethyl acetate in cyclohexane). Monitor purity via TLC (Rf ~0.30 in 1:2 cyclohexane/ethyl acetate) .

Advanced Research Questions

Q. How can hydrogen bonding and π–π interactions be experimentally validated in this compound?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve intermolecular C–H⋯N hydrogen bonds (bond lengths ~2.5–3.0 Å) and π–π stacking distances (~3.5–4.0 Å) using software like SHELX or OLEX2. Compare with thiazole-carbonitrile analogs .
  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to validate experimental bond angles and torsional strain .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. IR)?

  • Methodological Answer :

  • Cross-Validation : Compare NMR integration ratios with theoretical proton counts. For IR, confirm nitrile peaks with isotopic labeling (¹⁵N-substituted analogs).
  • DSC/TGA : Assess thermal stability to rule out decomposition during analysis. For example, melting points >198°C indicate robust crystallinity .
  • Collaborative Analysis : Apply triangulation by combining XRD, MS, and NMR data. Reference frameworks like emphasize iterative data reconciliation in qualitative research .

Q. What strategies optimize reaction yields for functionalizing the hydroxyl and nitrile groups?

  • Methodological Answer :

  • Hydroxyl Protection : Use silyl ethers (e.g., TBSCl) to prevent side reactions during nitrile functionalization.
  • Nitrile Reactivity : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. For amide formation, react with ammonia in dioxane (22 mL, 16 hours) to achieve >95% conversion .

Q. How can stability studies be designed for 4-Hydroxy-1,3-thiazole-5-carbonitrile under varying conditions?

  • Methodological Answer :

  • Accelerated Degradation : Expose the compound to UV light (254 nm), acidic/basic buffers (pH 3–10), and elevated temperatures (40–80°C). Monitor via HPLC for decomposition products (e.g., hydrolysis of nitrile to amide).
  • Spectroscopic Tracking : Use ¹H NMR in D₂O to detect proton exchange or nitrile hydration .

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